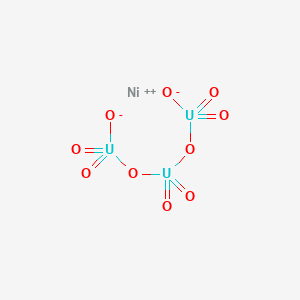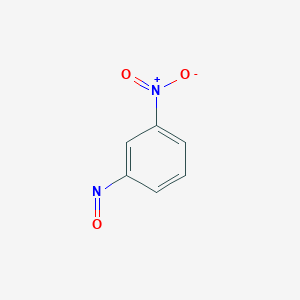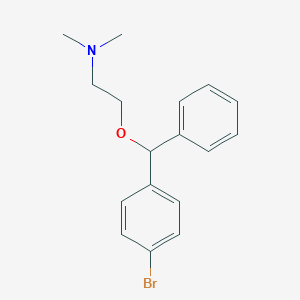
3-hydroxy-N-methylbenzamide
概要
説明
3-Hydroxy-N-methylbenzamide is a chemical compound with the empirical formula C8H9NO2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of 3-hydroxy-N-methylbenzamide is 151.16 . The SMILES string representation is O=C(NC)C1=CC(O)=CC=C1 . The InChI representation is 1S/C8H9NO2/c1-9-8(11)6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11) .
Physical And Chemical Properties Analysis
3-Hydroxy-N-methylbenzamide is a solid substance . It has a molar refractivity of 41.6±0.3 cm3 . It has 3 H bond acceptors and 2 H bond donors .
科学的研究の応用
Medicine: Potential Therapeutic Agent
3-hydroxy-N-methylbenzamide may serve as a precursor or an intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to other benzamide derivatives, which are known to have therapeutic properties, suggests potential applications in drug development, particularly in the areas of pain management and anti-inflammatory agents .
Agriculture: Pesticide Synthesis
In agriculture, this compound could be utilized in the synthesis of pesticides. Its benzamide moiety is structurally similar to certain nitrile herbicides, indicating that it may be effective in controlling weed growth or as a part of a pesticide formulation .
Material Science: Polymer Modification
3-hydroxy-N-methylbenzamide can be involved in the modification of polymers. Its hydroxyl group makes it a candidate for creating cross-linked polymers, potentially enhancing the material properties such as thermal stability and mechanical strength .
Environmental Applications: Green Chemistry
This compound might play a role in green chemistry applications. Its potential use as a solvent or a reagent in less toxic, more environmentally friendly chemical processes aligns with the principles of sustainable and responsible chemical research .
Industrial Uses: Chemical Intermediate
In industrial settings, 3-hydroxy-N-methylbenzamide could be used as a chemical intermediate in the production of dyes, resins, or other benzamide derivatives. Its chemical reactivity due to the hydroxyl group opens up possibilities for various chemical transformations .
Biochemistry: Enzyme Inhibition Studies
The compound could be significant in biochemistry for enzyme inhibition studies. Benzamides are known to interact with various enzymes, and this particular derivative could help in understanding enzyme mechanisms or in the development of enzyme inhibitors for research purposes .
Analytical Chemistry: Spectroscopy
Lastly, in analytical chemistry, it could be used in spectroscopy as a reference compound due to its distinct chemical structure. It can help in the calibration of instruments and in the development of new analytical methods .
Safety and Hazards
特性
IUPAC Name |
3-hydroxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-8(11)6-3-2-4-7(10)5-6/h2-5,10H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDMDNNJDGIVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326583 | |
| Record name | 3-hydroxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N-methylbenzamide | |
CAS RN |
15788-97-3 | |
| Record name | 3-hydroxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)




![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)




